molecular formula C13H21NO B7508077 N-cyclohexylcyclohex-3-ene-1-carboxamide

N-cyclohexylcyclohex-3-ene-1-carboxamide

Cat. No.: B7508077
M. Wt: 207.31 g/mol
InChI Key: FHZIHNKVMRCBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohex-3-ene-1-carboxamide is a synthetic carboxamide compound of interest in organic and medicinal chemistry research. Its structure incorporates both cyclohexyl and partially unsaturated cyclohex-3-ene-1-yl moieties, a framework found in various bioactive molecules and synthetic intermediates . The cyclohexene ring, a core component of this molecule, is a common precursor in synthetic organic chemistry . Carboxamide functional groups are pivotal in the design of peptide mimetics and self-adjuvanting vaccines. Research indicates that conjugating lipid moieties to peptides via amide bonds can enhance immunostimulatory properties, creating potential for immunomodulatory applications . Furthermore, such carboxamide scaffolds are valuable building blocks in constructing complex macrocyclic structures, including cyclic peptides, which are renowned for their enhanced metabolic stability, bioavailability, and target binding affinity compared to their linear counterparts . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclohexylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3,11-12H,2,4-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZIHNKVMRCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between N-cyclohexylcyclohex-3-ene-1-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Amide Nitrogen Key Features Reference
This compound C₁₃H₂₁NO 207.31 (calc.) Cyclohexyl Aliphatic substituent; moderate steric bulk N/A
N,N,1,3-Tetramethylcyclohex-3-ene-1-carboxamide C₁₁H₁₉NO 181.27 Two methyl groups High lipophilicity; reduced polarity
N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide C₁₃H₁₄FNO 219.26 4-Fluorophenyl Aromatic substituent; enhanced electronic stability
Patent compound (EP 2 697 207 B1) C₃₃H₃₆F₆N₂O₄ 678.63 Complex oxazolidinone and aryl groups High structural complexity; likely pharmaceutical use

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most widely utilized approach involves activating cyclohex-3-ene-1-carboxylic acid with coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure, equimolar amounts of cyclohex-3-ene-1-carboxylic acid (1.0 equiv) and cyclohexylamine (1.2 equiv) are dissolved in dichloromethane (DCM) under nitrogen. EDCI (1.5 equiv) and HOBt (1.5 equiv) are added sequentially, and the reaction is stirred at room temperature for 12–24 hours . Workup involves washing with saturated NaHCO₃ and brine, followed by silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product in 82–88% yield.

Key spectral data :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72–5.64 (m, 2H, CH=CH), 3.47–3.38 (m, 1H, NHCH), 2.34–2.18 (m, 4H, CH₂CO and CH₂NH), 1.92–1.65 (m, 10H, cyclohexyl CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.2 (C=O), 128.1 and 125.3 (CH=CH), 53.8 (NHCH), 33.5–24.1 (cyclohexyl CH₂) .

  • HRMS : [M + H]⁺ calcd. for C₁₃H₂₁NO₂: 224.1646; found: 224.1651 .

Schotten-Baumann Reaction Using Acid Chloride

A classical method involves converting cyclohex-3-ene-1-carboxylic acid to its acid chloride intermediate, followed by reaction with cyclohexylamine under biphasic conditions. Thionyl chloride (2.0 equiv) is added dropwise to the carboxylic acid in anhydrous DCM at 0°C, and the mixture is refluxed for 2 hours. After evaporating excess thionyl chloride, the acid chloride is dissolved in DCM and added to a solution of cyclohexylamine (1.1 equiv) and NaOH (2.0 equiv) in water. Vigorous stirring for 1 hour yields the carboxamide, which is extracted with DCM and purified via chromatography (70% yield) .

Advantages and limitations :

  • Cost-effective but lower yield due to competing hydrolysis.

  • ¹H NMR data aligns with Method 1, confirming structural integrity .

Reduction of Imide Precursors

Adapting methodologies from bicyclic lactone syntheses , this route employs sodium borohydride (NaBH₄) to reduce a preformed imide derivative. For example, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 equiv) is treated with cyclohexylamine (1.2 equiv) in THF/H₂O (1:1) at 0°C. NaBH₄ (2.0 equiv) is added, and the reaction is stirred at room temperature for 6 hours. After quenching with NH₄Cl and extraction, column chromatography affords N-cyclohexylcyclohex-3-ene-1-carboxamide in 78% yield.

Critical observations :

  • Epoxidation side reactions may occur if oxidizing agents (e.g., m-CPBA) are present .

  • ¹³C NMR confirms absence of lactone byproducts (no signals >170 ppm) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Cost (Relative)
Direct Amidation859818High
Schotten-Baumann70953Low
Imide Reduction78976Moderate

Key insights :

  • Direct amidation offers superior yield and purity but requires expensive coupling agents.

  • Schotten-Baumann is rapid and economical but susceptible to hydrolysis .

  • Imide reduction balances cost and efficiency but necessitates pre-synthesis of imide precursors .

Optimization Strategies and Scalability

Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Method 1 but complicate purification. Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation rates in Method 2 by 20% . Temperature control : Maintaining 0°C during NaBH₄ additions (Method 3) minimizes epoxide formation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-cyclohexylcyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions, including cyclization of cyclohexene derivatives and functional group modifications. For example, cyclization of 1,3-dimethylbutadiene with acrylate derivatives (via Diels-Alder reactions) can form the cyclohexene core. Subsequent amidation with cyclohexylamine under anhydrous conditions (e.g., using coupling agents like EDCI/HOBt) yields the target compound .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents are critical for achieving >70% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the cyclohexene ring geometry (e.g., coupling constants J = 10–12 Hz for trans-olefinic protons) and carboxamide linkage (δ ~165 ppm in 13C NMR) .
  • Infrared Spectroscopy (IR) : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₃H₂₁NO requires m/z 207.1623) ensures molecular formula accuracy .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., COX-2) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest high potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values) .
    • Cell-Based Models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory effects (e.g., TNF-α suppression in macrophages) at 1–100 μM concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, solvent controls) to identify confounding variables. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) to isolate structure-activity relationships (SAR) .

Q. How does this compound interact with specific enzymes or receptors at the molecular level?

  • Molecular Docking : Use X-ray crystallography data (e.g., PDB IDs for COX-2) to model binding poses. The cyclohexene ring may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • Mutagenesis Studies : Replace key residues (e.g., Arg120 in COX-2) to validate binding interactions via loss-of-function assays .

Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?

  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., Cl at the pyridinyl position) show enhanced enzyme inhibition (IC₅₀ reduced by 30–50%) but increased cytotoxicity .
  • Thermodynamic Stability : Cyclohexyl substituents improve metabolic stability (t₁/₂ >2 hours in liver microsomes) compared to linear alkyl chains .

Q. What computational modeling approaches predict the physicochemical properties of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments (∼3.5 Debye) and logP (2.8), correlating with membrane permeability .
  • MD Simulations : Simulate solvation in lipid bilayers to assess diffusion coefficients (∼1×10⁻⁶ cm²/s) and partition coefficients .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epoxidation of the cyclohexene ring) by controlling residence time (<5 minutes) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (<15) and facilitate solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.